molecular formula C8H5BrF2O B7961507 5-Bromo-2-(difluoromethyl)benzaldehyde

5-Bromo-2-(difluoromethyl)benzaldehyde

Cat. No.: B7961507
M. Wt: 235.02 g/mol
InChI Key: WXCCNDOZJZGNEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.03 g/mol . It is a benzaldehyde derivative, characterized by the presence of bromine and difluoromethyl groups attached to the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethyl)benzaldehyde typically involves the bromination of 2-(difluoromethyl)benzaldehyde. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethyl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, through its reactive aldehyde and bromine groups. These interactions can lead to the formation of covalent bonds or reversible binding, affecting the activity of the target molecules. The difluoromethyl group can also influence the compound’s lipophilicity and metabolic stability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .

Properties

IUPAC Name

5-bromo-2-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCCNDOZJZGNEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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